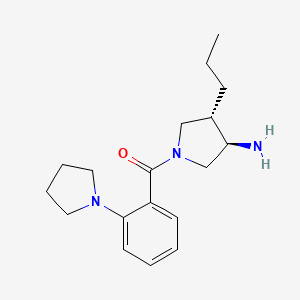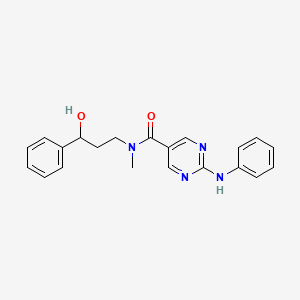![molecular formula C21H28N2O2 B5643901 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5643901.png)
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanes and related compounds typically involves multistep chemical reactions that carefully construct the spirocyclic framework. For example, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations at the 8 position, indicating the versatility and complexity of synthesizing such compounds (Caroon et al., 1981). Similar synthetic strategies could be applied to the target compound, emphasizing the need for precise control over reaction conditions and the strategic introduction of functional groups.
Molecular Structure Analysis
The molecular structure of diazaspirodecanes is crucial in determining their reactivity and potential applications. For instance, Wang et al. (2011) detailed the crystal structure of a related 1-oxaspiro compound, highlighting the importance of conformational analysis and the arrangement of functional groups within the spiro framework (Wang et al., 2011). Such structural insights are invaluable for understanding the chemical behavior of "2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one" and predicting its interactions with other molecules.
Chemical Reactions and Properties
Diazaspirodecanes undergo various chemical reactions, reflecting their diverse chemical properties. The reactivity is often influenced by the presence of nitrogen atoms and the spiro linkage. For example, Thanusu et al. (2012) explored the synthesis of novel diazaspirodecanes under green chemistry conditions, showcasing the compound's potential for engaging in environmentally friendly chemical transformations (Thanusu et al., 2012).
properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-7-propan-2-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15(2)23-11-4-9-21(20(23)25)10-12-22(14-21)19(24)18-8-7-16-5-3-6-17(16)13-18/h7-8,13,15H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUMDONQYQDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)


![ethyl {[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}acetate](/img/structure/B5643864.png)
![4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5643870.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5643877.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-(4-methoxyphenyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5643880.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5643885.png)
![5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5643894.png)
![N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5643896.png)